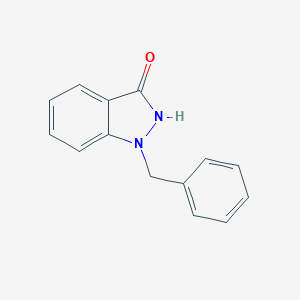

1-Benzyl-3-hydroxy-1H-indazole

Description

Significance of Indazole Derivatives in Contemporary Chemical and Biological Sciences

Indazole derivatives, a class of nitrogen-containing heterocyclic compounds, are of significant importance in modern chemical and biological sciences. nih.gov This importance stems from their versatile biological activities, which has led to their classification as a "privileged scaffold" in drug discovery. benthamdirect.comsamipubco.com The indazole ring system, consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring, provides a unique three-dimensional structure that can interact with a variety of biological targets. samipubco.comnih.gov

The synthetic accessibility of the indazole core allows for extensive functionalization, enabling the creation of large and diverse compound libraries for structure-activity relationship (SAR) studies. samipubco.com This adaptability has facilitated the development of numerous indazole-based compounds with a wide array of pharmacological properties. austinpublishinggroup.com

The broad spectrum of biological activities exhibited by indazole derivatives includes:

Anticancer: Many indazole derivatives have shown potent antitumor activity. nih.govnih.govresearchgate.net

Anti-inflammatory: This class of compounds has been investigated for its potential to treat inflammatory conditions. nih.govnih.govresearchgate.net

Antimicrobial: Research has demonstrated the effectiveness of some indazole derivatives against various microbial pathogens. nih.govresearchgate.netmdpi.com

Anti-HIV: Certain indazole-containing compounds have been identified as potential anti-HIV agents. benthamdirect.comnih.govresearchgate.net

Antifungal: The antifungal properties of indazole derivatives are also an area of active research. benthamdirect.comnih.gov

Antiarrhythmic: Some derivatives have shown potential in the management of cardiac arrhythmias. benthamdirect.comnih.gov

The ability of the indazole scaffold to serve as a foundation for compounds targeting a wide range of diseases underscores its significance in contemporary medicinal chemistry. samipubco.com

Historical Context and Evolution of 1-Benzyl-3-hydroxy-1H-indazole within Indazole Chemistry

The study of indazoles dates back to 1880 with their initial synthesis. thieme-connect.de However, it was the systematic investigation by v. Auwers in 1924 that laid a significant foundation for the understanding of this heterocyclic system. thieme-connect.de The development of general synthetic pathways for indazoles occurred in the early 20th century, with many recent advancements focusing on improving these established methods. thieme-connect.de

While naturally occurring indazole structures are rare, the synthetic versatility of the scaffold has led to the creation of a vast number of derivatives. austinpublishinggroup.comthieme-connect.de The exploration of 1-substituted indazole derivatives, including those with a benzyl (B1604629) group, has been a key area of research. Specifically, 1-benzyl-1H-indazole-3-carboxylic acids have been noted for their antispermatogenic and anticancer activities. thieme-connect.de

The specific compound, this compound, can be understood as an evolution of this research, focusing on the introduction of a hydroxyl group at the 3-position. This substitution is significant as the tautomeric equilibrium between the 3-hydroxy form and the 3-oxo form can be influenced by the solvent, a key consideration in its chemical behavior and biological activity. thieme-connect.de The synthesis of this compound can be achieved through various methods, including the oxidation of 1-benzyl-1,2-dihydro-indazol-3-one.

Therapeutic Relevance of Indazole Scaffold-Containing Compounds in Drug Discovery

The indazole scaffold is of immense therapeutic relevance in drug discovery, with numerous derivatives having been investigated and developed for a wide range of medical conditions. nih.gov This relevance is highlighted by the fact that at least 43 indazole-based therapeutic agents are in clinical use or undergoing clinical trials. benthamdirect.comnih.gov The success of these compounds stems from the ability of the indazole nucleus to act as a versatile pharmacophore, mimicking endogenous molecules and interacting with various biological targets. samipubco.com

Indazole-containing drugs have shown promise and received approval for treating a variety of diseases, including:

Cancer: Several indazole derivatives are utilized as anticancer agents. samipubco.comnih.gov A notable example is Pazopanib, a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and soft tissue sarcoma. samipubco.com Axitinib, another kinase inhibitor with an indazole core, is used for second-line treatment of renal cell carcinoma. samipubco.com

Inflammatory Disorders: The anti-inflammatory properties of indazole derivatives have led to their investigation for treating inflammatory conditions. nih.govresearchgate.net

Neurological Conditions: Certain indazole-based compounds have found applications in addressing neurodegenerative disorders. nih.gov

The therapeutic potential of the indazole scaffold is further enhanced by the favorable drug-like properties often exhibited by its derivatives, such as good solubility, metabolic stability, and bioavailability. samipubco.com The ability of these compounds to sometimes modulate multiple biological pathways, a concept known as polypharmacology, further broadens their therapeutic applications. samipubco.com

Structure

3D Structure

Propriétés

IUPAC Name |

1-benzyl-2H-indazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c17-14-12-8-4-5-9-13(12)16(15-14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXPJFDSMKWLOAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13185-09-6 (hydrochloride salt) | |

| Record name | 1-Benzyl-1H-indazol-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002215636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30176681 | |

| Record name | 1-Benzyl-1H-indazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47200912 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2215-63-6 | |

| Record name | 1-Benzyl-1H-indazol-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2215-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-1H-indazol-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002215636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2215-63-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=247064 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzyl-1H-indazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-1,2-dihydro-3H-indazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.983 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Benzyl-1H-indazol-3-ol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YL5ZXN63Q6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 Benzyl 3 Hydroxy 1h Indazole and Its Analogues

Established Synthetic Pathways to the 1-Benzyl-3-hydroxy-1H-indazole Core Structure

The construction of the this compound core, which exists in tautomeric equilibrium with 1-benzyl-1,2-dihydro-3H-indazol-3-one, relies on several well-documented synthetic strategies. These methods typically involve intramolecular cyclization reactions to form the fused pyrazole-benzene ring system.

Reduction of Corresponding 3-Carboxylic Acid Derivatives

A common pathway to access derivatives of the indazole core involves the chemical reduction of functionalities at the 3-position. Specifically, the reduction of 1-benzyl-1H-indazole-3-carboxylic acid or its esters provides access to the corresponding 3-hydroxymethyl derivative. google.com This transformation is typically accomplished using potent reducing agents such as lithium aluminium hydride (LiAlH₄). google.com

The resulting product, 1-benzyl-3-hydroxymethyl-1H-indazole, is a stable alcohol and a valuable intermediate for further derivatization, such as in the synthesis of the anti-inflammatory drug Bendazac. google.com It is important to note that this method directly yields the 3-hydroxymethyl analogue, not the 3-hydroxyindazole tautomer itself. Conversion of the 3-hydroxymethyl group to the 3-hydroxy form would require subsequent chemical steps.

Reaction of Phenylhydrazines with Carbonic Acid Derivatives

A direct and established route to the 1-substituted-3-hydroxyindazole skeleton involves the condensation and cyclization of a substituted phenylhydrazine (B124118) with a carbonic acid derivative. For the target compound, 1-benzyl-1-phenylhydrazine (B1581896) serves as the key starting material. thieme-connect.de

In a documented synthesis, 1-benzyl-1-phenylhydrazine is reacted with urea. thieme-connect.de The reaction proceeds via an initial condensation, followed by an intramolecular cyclization that eliminates ammonia (B1221849) to form the stable indazolone ring system. This method, while straightforward, has been reported with modest yields. thieme-connect.de Alternative carbonic acid derivatives, such as phosgene (B1210022) or chloroformates, can also be employed in related syntheses to generate the heterocyclic core.

Cyclization Reactions of N-Substituted-N-Arylcarbamoyl Azides

The thermal cyclization of N-substituted-N-arylcarbamoyl azides represents a specific and effective method for preparing 1-substituted-3-hydroxyindazoles. A 1965 study by Biacchi et al. specifically describes the thermal cyclization of N-aryl-N-benzylcarbamoyl azides to form indazoles. The general strategy involves preparing an N,N-disubstituted carbamoyl (B1232498) azide (B81097), which upon heating, undergoes intramolecular cyclization.

The synthesis begins with an N-benzylaniline, which is reacted with phosgene to form an N-benzyl-N-phenylcarbamoyl chloride. Subsequent treatment with an azide source, such as sodium azide, yields the N-benzyl-N-phenylcarbamoyl azide precursor. Thermolysis of this azide likely proceeds through the loss of nitrogen gas to generate a highly reactive nitrene or isocyanate intermediate, which rapidly undergoes an intramolecular electrophilic attack on the ortho-position of the phenyl ring to furnish the this compound product after tautomerization.

Advanced and Selective Synthetic Approaches for Indazole Functionalization

Beyond the initial construction of the indazole ring, modern synthetic methods allow for precise and selective modifications, which are critical for developing analogues with tailored biological activities.

Transition-Metal-Catalyzed Reactions

Transition-metal catalysis, particularly with palladium, has become an indispensable tool for the functionalization of heterocyclic compounds, offering high efficiency and broad functional group tolerance.

The Buchwald-Hartwig amination is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is highly effective for the synthesis of 3-aminoindazoles, which are important pharmacophores and synthetic intermediates. The strategy involves coupling a 3-haloindazole (typically 3-iodo- or 3-bromo-1H-indazole) with a primary or secondary amine.

The reaction is conducted in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for reaction efficiency, with bulky, electron-rich ligands like Xantphos and Josiphos often providing superior results. A common base used is cesium carbonate (Cs₂CO₃). This methodology allows for the synthesis of a diverse array of N-substituted 3-aminoindazoles under relatively mild conditions.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of 3-Haloindazoles

| Starting Material | Amine Partner | Palladium Source | Ligand | Base | Solvent | Product |

|---|

Rhodium-Catalyzed C-H Activation and Annulation Strategies

Rhodium catalysis has emerged as a powerful tool for the synthesis of indazoles through C-H activation and annulation reactions. These methods offer an efficient and atom-economical approach to construct the indazole ring system. One notable strategy involves the Rh(III)-catalyzed C-H bond functionalization and cyclative capture of azobenzenes with aldehydes, leading to the formation of N-aryl-2H-indazoles. nih.gov This method is characterized by its efficiency and high functional group compatibility. nih.gov

Another approach describes a Rh(III)-catalyzed synthesis of 2,3-dihydro-1H-indazoles from the reaction of arylhydrazines with olefins. rsc.org This reaction proceeds with exclusive regioselectivity via C-H bond activation and offers a rapid route to 1H-indazoles under mild conditions. rsc.org The versatility of rhodium catalysis is further demonstrated in the synthesis of 3-acyl (2H)-indazoles through the annulation of azobenzenes with sulfoxonium ylides. acs.org

Furthermore, a Rh(III)/Cu(II)-catalyzed sequential C-H bond activation and intramolecular cascade annulation of ethyl benzimidates and nitrosobenzenes provides an efficient pathway to 1H-indazoles. nih.gov The reaction tolerates a wide range of functional groups on both starting materials, affording the desired products in moderate to high yields. nih.gov The proposed mechanism involves the formation of a rhodacycle intermediate, followed by migratory insertion and subsequent cyclization. nih.gov

| Catalyst System | Starting Materials | Product Type | Key Features |

| [CpRhCl₂]₂ / AgSbF₆ | Azobenzenes, Aldehydes | N-Aryl-2H-indazoles | Efficient, one-step, highly functional group-compatible. nih.gov |

| [CpRhCl₂]₂ / Cu(OAc)₂ | Arylhydrazines, Olefins | 2,3-Dihydro-1H-indazoles | Exclusive regioselectivity, rapid synthesis. rsc.orgthieme-connect.com |

| Rh(III) catalyst | Azobenzenes, Sulfoxonium ylides | 3-Acyl (2H)-indazoles | High chemoselectivity and functional group tolerance. acs.org |

| Rh(III) / Cu(II) | Ethyl benzimidates, Nitrosobenzenes | 1H-Indazoles | Sequential C-H activation and cascade annulation. nih.gov |

Copper-Catalyzed C-N Cross-Coupling Methods

Copper-catalyzed C-N cross-coupling reactions represent a valuable and widely used method for the synthesis of N-substituted indazoles. These methods often utilize readily available starting materials and offer a practical alternative to other transition-metal-catalyzed approaches. A convenient protocol for the synthesis of N-phenyl- and N-thiazolyl-1H-indazoles involves the copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. beilstein-journals.orgbeilstein-journals.org This approach is particularly noteworthy as it employs less expensive and more commercially available starting materials compared to their brominated counterparts. beilstein-journals.orgbeilstein-journals.org

The synthesis of 2H-indazoles can be achieved through a copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide. organic-chemistry.org The copper catalyst is crucial for the formation of both the C-N and N-N bonds. organic-chemistry.org This method exhibits a broad substrate scope and high tolerance for various functional groups. organic-chemistry.org An efficient access to 1-substituted indazol-3-ones has also been developed through the intramolecular C-N bond formation of 2-chloro-benzoic acid-N'-aryl and alkyl-hydrazides, employing a low loading of cuprous (I) iodide and L-proline as a co-catalyst under mild conditions. rsc.org

| Catalyst System | Starting Materials | Product Type | Key Features |

| CuI / 1,10-phenanthroline | o-Chlorinated arylhydrazones | N-Phenyl- and N-thiazolyl-1H-indazoles | Utilizes inexpensive starting materials. beilstein-journals.orgbeilstein-journals.org |

| Cu₂O nanoparticles | 2-Bromobenzaldehydes, Primary amines, Sodium azide | 2H-Indazoles | One-pot, three-component reaction. organic-chemistry.org |

| CuI / L-proline | 2-Chloro-benzoic acid-N'-aryl/alkyl-hydrazides | 1-Substituted indazol-3-ones | Low catalyst loading, mild conditions. rsc.org |

Metal-Free Synthetic Protocols

In recent years, the development of metal-free synthetic methods has garnered significant attention due to their cost-effectiveness and reduced environmental impact. Several metal-free protocols for the synthesis of the indazole scaffold have been reported. A practical and scalable metal-free synthesis of 1H-indazoles is achieved from o-aminobenzoximes through the selective activation of the oxime with methanesulfonyl chloride and triethylamine. nih.gov This reaction proceeds under mild conditions and is amenable to large-scale synthesis, providing good to excellent yields. nih.gov

Another one-pot metal-free protocol allows access to indazoles from readily available 2-aminophenones and hydroxylamine (B1172632) derivatives. acs.orgnih.gov This method is operationally simple, mild, and insensitive to air and moisture, displaying a broad functional group tolerance. acs.orgnih.gov Furthermore, a metal-free regioselective multicomponent approach has been developed for the synthesis of pyrimido-fused indazoles via a cascade reaction of 3-aminoindazole, aryl aldehydes, and acetophenones. mdpi.com

Electrochemical Synthesis of 1H-Indazoles and N-Oxides

Electrochemical methods offer a sustainable and efficient alternative for the synthesis of indazoles and their derivatives, often avoiding the need for harsh reagents. frontiersin.org The selective electrochemical synthesis of 1H-indazoles and their N-oxides has been described, where the outcome is determined by the choice of cathode material. researchgate.netnih.govresearchgate.netetis.ee Using a reticulated vitreous carbon cathode allows for the selective synthesis of a wide range of 1H-indazole N-oxides, while a zinc cathode leads to the deoxygenation of the electrosynthesis products to the corresponding 1H-indazoles. researchgate.netnih.gov This protocol demonstrates broad substrate scope, tolerating both electron-rich and electron-poor substrates. researchgate.netnih.gov

An electrochemical radical Csp²–H/N–H cyclization of arylhydrazones has also been developed for the synthesis of 1H-indazole derivatives. rsc.org This operationally simple method utilizes inexpensive electrodes and employs hexafluoroisopropanol (HFIP) as a solvent and promoter for the formation of nitrogen-centered radicals. rsc.org

One-Pot Multicomponent Reactions for Indazole Scaffold Construction

One-pot multicomponent reactions (MCRs) provide a highly efficient and atom-economical strategy for the construction of complex molecular scaffolds like indazoles from simple and readily available starting materials in a single synthetic operation. A metal-free MCR has been developed for the synthesis of a series of pyrimido-fused indazoles through a cascade/tandem transformation. mdpi.com This reaction of 3-aminoindazole, aryl aldehydes, and acetophenones in the presence of potassium hydroxide (B78521) in dimethylformamide offers good to moderate yields and good functional group tolerance. mdpi.com

A copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide is another example of an efficient MCR for the synthesis of 2H-indazoles. organic-chemistry.org The catalyst plays a pivotal role in the formation of the key C-N and N-N bonds. organic-chemistry.org

Chemo- and Regioselective Functionalization Strategies

The chemo- and regioselective functionalization of the indazole ring is crucial for the synthesis of diverse analogues with tailored properties. Various strategies have been developed to achieve selective substitution at different positions of the indazole core. For instance, the regioselective protection of indazoles at the N-2 position with a 2-(trimethylsilyl)ethoxymethyl (SEM) group allows for subsequent regioselective C-3 lithiation and reaction with a wide range of electrophiles to generate novel indazole derivatives. researchgate.net

Rhodium(III)-catalyzed regioselective C7 functionalization of 1H-indazole has been achieved using directing groups. mdpi.com The choice of the directing group is critical, with CONnHex₂ providing the C7-functionalized product in moderate yield. mdpi.com Palladium-catalyzed regioselective C7-oxidative alkenylation of substituted (1H)-indazoles has also been reported, proceeding without the need for a directing group. mdpi.com

Derivatization Strategies and Analogue Synthesis of this compound

The derivatization of the this compound core is of significant interest for exploring structure-activity relationships and developing new bioactive molecules. The hydroxyl group at the C3-position and the various positions on the benzene (B151609) ring offer multiple sites for modification.

One common derivatization strategy involves the alkylation or acylation of the hydroxyl group. For example, the reaction of 1-benzyl-1H-indazol-3-ol with halopolyfluoroalkanes and fluorinated olefins has been studied, leading to the formation of O-polyfluoroalkyl and alkenyl derivatives. lookchem.com

The synthesis of analogues often involves the construction of the indazole ring with pre-functionalized starting materials. For instance, a process for the preparation of 1-benzyl-3-hydroxymethyl-1H-indazole has been described, which can serve as a key intermediate for further derivatization. google.comgoogle.com This intermediate can be converted into a 3-halogenomethyl derivative, which can then be reacted with various nucleophiles to introduce diversity at the 3-position. google.com

Furthermore, the synthesis of succinimide-linked indazol-3-ols has been achieved via a Rh(III)-catalyzed reaction of maleimides. nih.govacs.org This methodology has been applied to the synthesis of 1-benzyl-3-(2-(3-hydroxy-1H-indazol-1-yl)phenyl)pyrrolidine-2,5-dione, demonstrating a complex derivatization of the indazole scaffold. nih.govacs.org

The regioselective N-alkylation of the indazole scaffold is another important derivatization strategy. researchgate.net The choice of alkylating agent and the substituents on the indazole ring can influence the N-1/N-2 regioselectivity. researchgate.net

Structure Activity Relationship Sar Studies of 1 Benzyl 3 Hydroxy 1h Indazole Derivatives

General Principles of SAR in Indazole Chemical Biology

The biological activity of indazole derivatives is profoundly influenced by the substitution pattern on the heterocyclic ring system. The indazole core itself is considered a vital pharmacophore, and modifications at the N1, C3, and other positions (C4, C5, C6, C7) can dramatically alter interactions with biological targets. nih.govaustinpublishinggroup.com The existence of two main tautomeric forms, 1H- and 2H-indazole, is a fundamental aspect of their chemistry, with the 1H-tautomer generally being more thermodynamically stable. mdpi.comaustinpublishinggroup.com The conditions used during synthesis, such as the choice of solvent and base, can dictate the regioselectivity of N-alkylation, determining whether a substituent attaches at the N1 or N2 position, which in turn significantly impacts the molecule's biological profile. mdpi.comresearchgate.netnih.gov

Impact of N1-Substituent Modifications on Pharmacological Potency

The substituent at the N1 position of the indazole ring is a critical determinant of pharmacological potency. Modifications at this site are a cornerstone of lead optimization for many indazole-based compounds. Research on various therapeutic targets has consistently shown that the size, shape, and electronic nature of the N1-substituent can lead to substantial changes in biological activity. For example, in the development of Rho-kinase (ROCK) inhibitors, methylation at the N1 position resulted in a dramatic loss of activity, underscoring the sensitivity of this position to substitution. acs.org Conversely, replacing a methyl group with a benzyl (B1604629) group at N1 has been shown to increase potency in other series, such as CC-chemokine receptor 4 (CCR4) antagonists. acs.org

For derivatives featuring a benzyl group at the N1 position, substitutions on the phenyl ring are a key strategy for fine-tuning pharmacological activity. The position and electronic properties of these substituents are crucial.

In studies of YC-1 analogs targeting the inhibition of preconstricted aortic ring relaxation, substitutions at the ortho position of the benzyl ring were found to be most effective. Specifically, fluoro or cyano groups at the ortho position resulted in derivatives with enhanced inhibitory activity compared to the unsubstituted benzyl analog. rsc.orgrsc.org In contrast, moving these substituents to the meta or para positions led to a significant reduction in potency. rsc.org

However, the optimal substitution pattern is target-dependent. In a different study focusing on 5-lipoxygenase (5-LOX) inhibitors, the most active compounds were those with a single substituent at the para (4-position) of the benzyl ring. sci-hub.se Halogen substituents in this position were found to be more effective than other groups, and bulky, lipophilic substituents were superior to smaller ones. sci-hub.se

Table 1: Effect of N1-Benzyl Ring Substitution on Inhibitory Activity of YC-1 Derivatives rsc.org

| Compound | Substitution on Benzyl Ring | Position | IC₅₀ (μM) |

| 26a | Fluoro | ortho | 4.9 |

| 26e | Cyano | ortho | 8.7 |

| 26b | Fluoro | meta | 10 |

| 26c | Fluoro | para | 19 |

| 26f | Cyano | para | 26 |

Replacing the N1-benzyl group with various heterocyclic rings has been explored to probe the SAR of indazole derivatives, with mixed results that highlight the specificity of target-ligand interactions. In the context of YC-1 analogs, most heterocyclic substitutions at the N1 position resulted in reduced activity. rsc.org However, one notable exception was the 5-pyrimidinyl group, which yielded a compound with good inhibitory activity (IC₅₀ = 3.2 μM). rsc.org Conversely, for a series of 5-LOX inhibitors, heterocyclic analogues of the N1-benzyl group were found to be completely inactive, demonstrating that this modification is not universally beneficial and its success is highly dependent on the specific biological target. sci-hub.se

Effects of Substitutions at the 3-Position on Receptor Interactions

The C3-position of the indazole ring is a pivotal point for molecular modification, and substituents at this position often form critical interactions within the binding sites of target proteins. austinpublishinggroup.com The nature of the group at C3 can influence not only potency but also selectivity and pharmacokinetic properties. acs.orgrsc.org For instance, in a series of indazole-3-carboxamides designed as calcium-release activated calcium (CRAC) channel blockers, the specific 3-carboxamide regiochemistry was found to be absolutely essential for activity; the reverse amide isomer was inactive. nih.gov This highlights the precise orientational requirements for substituents at this position. Similarly, for fibroblast growth factor receptor (FGFR) inhibitors, the C3 position was identified as a key vector for optimization to enhance binding affinity. mdpi.com

The compound YC-1, or 3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole, is a well-known soluble guanylate cyclase (sGC) stimulator and hypoxia-inducible factor-1 (HIF-1) inhibitor whose structure exemplifies the importance of the C3-substituent. rsc.orgnih.govresearchgate.net SAR studies on YC-1 have demonstrated that the 3-(5'-hydroxymethyl-2'-furyl) moiety is crucial for its biological activity. rsc.orgresearchgate.netnih.gov

Table 2: Effect of C3-Substituent Modification on Inhibitory Activity of YC-1 Analogs rsc.org

| Compound | C3-Substituent | Side Chain on Furan | IC₅₀ (μM) |

| 27b | Furan | Hydroxymethyl | 1.7 |

| 28a | Furan | Hydrogen | 9.3 |

| 28b | Furan | Sulfonamide | 8.0 |

The presence of a hydroxyl group at the 3-position of the indazole ring is a key structural feature for the biological activity of numerous derivatives. ontosight.aisci-hub.se For a series of indazole-based 5-LOX inhibitors, the combination of a 1-benzyl group and a 3-hydroxy group was identified as being particularly important for potent inhibition. sci-hub.se In another comparative SAR analysis, the presence of a 3-OH group was shown to enhance the anticancer activity of certain indazole derivatives. longdom.org This suggests that the hydroxyl group likely participates in crucial hydrogen bonding interactions with the target receptor or enzyme, anchoring the molecule in the binding pocket and contributing favorably to its binding energy.

Core Indazole Ring Modifications and their Influence on Activity Profiles

The indazole core is a critical pharmacophore in many biologically active compounds, and its modification is a key strategy in optimizing the activity profiles of derivatives of 1-benzyl-3-hydroxy-1H-indazole. Structure-activity relationship (SAR) studies have demonstrated that even subtle changes to this central heterocyclic system can lead to significant alterations in potency and selectivity.

Further studies have explored the impact of modifying the substitution pattern on the indazole ring itself. For instance, moving a substituent from the N-1 to the N-2 position of the indazole ring in a series of inhibitors resulted in a more than 30-fold decrease in potency for both EZH1 and EZH2 enzymes. nih.gov Similarly, altering the point of attachment of other moieties to the indazole ring can have a dramatic effect. Changing the connection of an amide group from the 4-position to the 3-position of the indazole ring led to a complete loss of inhibitory activity. nih.gov These findings underscore the rigid structural requirements for potent biological activity and highlight the sensitivity of the molecule's active conformation to the substitution pattern on the indazole core.

The following table summarizes the influence of core modifications on the activity of indazole derivatives based on published research findings.

| Core Modification | Observed Effect on Activity | Reference Compound(s) |

| Replacement of indazole with benzoimidazole | Decreased inhibitory activity | YC-1 derivatives nih.gov |

| Replacement of indazole with imidazopyridine | Decreased inhibitory activity | YC-1 derivatives nih.gov |

| Moving substituent from N-1 to N-2 of indazole | >30-fold decrease in potency | EZH1/EZH2 inhibitors nih.gov |

| Changing amide linkage from position 4 to 3 | Complete loss of activity | EZH1/EZH2 inhibitors nih.gov |

Application of Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in drug discovery to correlate the chemical structure of compounds with their biological activities. jocpr.com This method involves the development of mathematical models that can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective drug candidates. mdpi.com

The fundamental steps in developing a QSAR model include:

Data Set Selection: A series of compounds with known biological activities is chosen.

Descriptor Calculation: Various physicochemical and structural properties, known as molecular descriptors, are calculated for each compound. These can include parameters related to lipophilicity, electronics, and sterics. nih.gov

Model Development: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability. jocpr.com

In the context of indazole derivatives, QSAR studies have been instrumental in understanding the structural requirements for their biological effects. For example, a three-dimensional QSAR (3D-QSAR) study was conducted on a series of benzimidazole-indazole derivatives to explore their potential as FLT3 inhibitors for the treatment of acute myeloid leukemia. researchgate.net Such studies can provide detailed insights into the favorable and unfavorable interactions between the ligand and its target protein, guiding the rational design of new derivatives with improved activity.

The general workflow for a QSAR study is outlined in the table below.

| Step | Description |

| 1. Compound Selection | A dataset of chemical compounds with measured biological activity is compiled. mdpi.com |

| 2. Descriptor Calculation | Molecular descriptors (e.g., physicochemical, topological, electronic properties) are computed for each compound. jocpr.com |

| 3. Data Partitioning | The dataset is divided into a training set for model building and a test set for validation. mdpi.com |

| 4. Model Generation | A mathematical model is created using statistical or machine learning methods to correlate descriptors with activity. nih.gov |

| 5. Model Validation | The model's predictive performance and robustness are assessed using various statistical metrics and validation sets. jocpr.com |

Pharmacological and Biological Investigations of 1 Benzyl 3 Hydroxy 1h Indazole and Its Bioactive Analogues

Elucidation of Mechanisms of Action at Molecular and Cellular Levels

The pharmacological and biological activities of 1-Benzyl-3-hydroxy-1H-indazole, commonly known as YC-1, and its analogues are multifaceted, stemming from their ability to interact with several key signaling pathways at the molecular and cellular levels. Research has identified multiple mechanisms of action, highlighting the compound's potential to influence a range of physiological and pathological processes. These mechanisms include direct interactions with specific biological targets, stimulation of crucial enzymes, and inhibition or modulation of major signaling cascades.

Direct Interaction with Biological Targets

This compound (YC-1) exerts its effects through direct binding to specific protein targets. A primary target is soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. kickstartonlineondernemen.nlfrontiersin.org YC-1 binds to an allosteric site on the sGC molecule, distinct from the NO-binding heme group. kickstartonlineondernemen.nl Studies using domain truncations have suggested that YC-1 binds near or directly to the heme-containing domain of the sGC beta subunit, which overcomes the allosteric inhibition exerted by the alpha subunit. nih.gov

Another critical direct target of YC-1 is Hypoxia-Inducible Factor-1α (HIF-1α), a transcription factor that is essential for cellular adaptation to hypoxic conditions. rawdatalibrary.netacs.org YC-1 directly inhibits HIF-1 activity by targeting the HIF-1α subunit for degradation at the post-translational level. researchgate.netnih.gov This interaction prevents the transcription of numerous genes involved in processes such as angiogenesis and tumor growth. rawdatalibrary.netacs.org

Stimulation of Platelet-Soluble Guanylate Cyclase (sGC)

YC-1 is characterized as a nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC). frontiersin.orgwikipedia.org In human platelets, YC-1 stimulates sGC activity in a concentration-dependent manner, leading to a marked elevation in cyclic guanosine (B1672433) monophosphate (cGMP) levels. wikipedia.org This increase in cGMP is a central mechanism for its antiplatelet effects, inhibiting aggregation induced by various agonists. wikipedia.orgnih.gov

While YC-1 can activate sGC on its own, its more profound effect is the sensitization of the enzyme to its gaseous activators, nitric oxide (NO) and carbon monoxide (CO). kickstartonlineondernemen.nlfrontiersin.org By itself, YC-1 may stimulate sGC by approximately 10-fold; however, it synergistically potentiates the activation by NO and CO, resulting in a stimulation that can be several hundred-fold greater. kickstartonlineondernemen.nlnih.gov This potentiation is achieved by increasing the maximal catalytic rate of sGC and slowing the dissociation rate of NO and CO from the enzyme's heme group. kickstartonlineondernemen.nl

| Activator(s) | Effect on sGC Activity | Reference |

|---|---|---|

| YC-1 alone | ~10-fold stimulation | kickstartonlineondernemen.nlfrontiersin.org |

| YC-1 + Nitric Oxide (NO) | Synergistic potentiation; several hundred-fold stimulation | kickstartonlineondernemen.nlnih.gov |

| YC-1 + Carbon Monoxide (CO) | Turns CO into a potent activator; synergistic potentiation | kickstartonlineondernemen.nl |

Inhibition of Hypoxia-Inducible Factor-1 (HIF-1) Pathway

YC-1 is a potent inhibitor of the HIF-1 signaling pathway, which is a critical regulator of cellular responses to low oxygen levels and a key factor in tumor progression. rawdatalibrary.netnih.gov The compound effectively reduces the protein levels of the HIF-1α and HIF-2α subunits under hypoxic conditions. acs.orgresearchgate.net The primary mechanism is the inhibition of HIF-1α expression at the post-transcriptional level, which prevents its accumulation in the cell. frontiersin.orgacs.org

Further investigation into the mechanism revealed that YC-1 inactivates the C-terminal transactivation domain (CAD) of HIF-1α. nih.gov It achieves this by stimulating the binding of Factor Inhibiting HIF (FIH) to the CAD, which in turn prevents the recruitment of the transcriptional coactivator p300. nih.gov By disrupting the HIF-1α/p300 interaction, YC-1 blocks the transcription of HIF-1 target genes. This leads to the downregulation of key genes involved in angiogenesis and metabolic adaptation, such as Vascular Endothelial Growth Factor (VEGF), aldolase, and enolase. rawdatalibrary.netacs.org This anti-HIF activity has been observed in various cancer cell lines. researchgate.net

| Cell Line | Cancer Type | Effect of YC-1 | Reference |

|---|---|---|---|

| Hep3B | Hepatoma | Inhibition of HIF-1α expression and activity | rawdatalibrary.netacs.org |

| Caki-1 | Renal Carcinoma | Inhibition of HIF-1α expression and tumor growth | rawdatalibrary.net |

| NCI-H87 | Stomach Carcinoma | Inhibition of HIF-1α expression and tumor growth | rawdatalibrary.net |

| SiHa | Cervical Carcinoma | Inhibition of HIF-1α expression and tumor growth | rawdatalibrary.net |

| PC-3 | Prostate Cancer | Prevention of HIF-1α and HIF-1β accumulation | |

| HT1080 | Fibrosarcoma | Down-regulation of HIF-1α | researchgate.net |

Modulation of NF-κB Signaling

YC-1 influences the Nuclear Factor-kappa B (NF-κB) signaling pathway, a pivotal regulator of inflammation and cell survival. In the context of hypoxia in cancer cells, YC-1 has been shown to prevent the activation of NF-κB. Specifically, it inhibits the nuclear translocation of the NF-κB p65 subunit, a key step in the activation of this pathway.

The inhibitory effect of YC-1 on NF-κB signaling appears to be linked to other signaling cascades. Research indicates that YC-1's prevention of hypoxia-induced NF-κB activation is mediated through the inhibition of the p38 mitogen-activated protein kinase (MAPK) pathway. Furthermore, studies in prostate cancer cells have demonstrated that YC-1 suppresses the PI3K/Akt pathway, and the subsequent inhibition of NF-κB, a downstream target of Akt, contributes to the YC-1-mediated reduction in HIF-1α accumulation during hypoxia.

Cannabinoid Receptor (CB1, CB2) Antagonism

The indazole scaffold is a core chemical structure found in many synthetic cannabinoid receptor agonists. Numerous indazole-3-carboxamide derivatives, such as AB-FUBINACA and AB-PINACA, have been identified as potent agonists of both the CB1 and CB2 receptors. Conversely, other structural analogues, including certain indazole ether and tetrahydroindazole (B12648868) derivatives, have been developed as CB2-selective antagonists or CB1-selective inverse agonists. However, there is currently no direct scientific evidence in the reviewed literature to suggest that this compound (YC-1) itself functions as an antagonist at either the CB1 or CB2 cannabinoid receptors. Its pharmacological profile appears distinct from indazole derivatives synthesized to target the endocannabinoid system.

Selective Inhibition of Protease-Activated Receptor Type 4 (PAR4)

While this compound (YC-1) itself has not been identified as a direct inhibitor of Protease-Activated Receptor Type 4 (PAR4), its chemical structure has served as a starting point for the development of bioactive analogues with this specific activity. In a study focused on the systemic structural modification of YC-1 to develop novel antiplatelet agents, a series of analogues were synthesized and screened. Within this series, one derivative, compound 58, was discovered to be a selective and potent inhibitor of PAR4-dependent platelet activation. This finding indicates that while YC-1's primary antiplatelet mechanism is through sGC activation, its indazole core can be modified to create selective antagonists for other platelet receptors like PAR4.

Phosphodiesterase (PDE5) Inhibition

Analogues of this compound have been identified as potent inhibitors of phosphodiesterase type 5 (PDE5), an enzyme crucial in regulating intracellular levels of cyclic guanosine monophosphate (cGMP). nih.govnih.gov Inhibition of PDE5 leads to elevated cGMP levels, which in turn causes vascular smooth muscle relaxation. nih.gov This mechanism is the foundation for the therapeutic use of PDE5 inhibitors in conditions such as erectile dysfunction and pulmonary hypertension. nih.gov

Research has highlighted 1-Benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole, known as YC-1, as a significant lead compound. mdpi.com Systematic structural modifications of YC-1 have led to the development of several potent derivatives. Specifically, compounds designated as 29, 30, 31, 44, and 45 have demonstrated activity as both potent activators of soluble guanylate cyclase (sGC) and inhibitors of PDE5, with potencies comparable to the parent compound, YC-1. mdpi.com

Preclinical Evaluation of Therapeutic Potential

The indazole core structure is associated with significant anti-inflammatory properties. nih.gov Benzydamine, a well-known non-steroidal anti-inflammatory drug (NSAID), is a notable example of an indazole-containing therapeutic agent. jyoungpharm.org Research suggests that the anti-inflammatory action of indazole derivatives may stem from their interaction with key inflammatory mediators, including cyclooxygenase-2 (COX-2), various cytokines, and reactive oxygen species. nih.gov

In preclinical studies using the carrageenan-induced paw edema model in rats, indazole and its derivatives have demonstrated marked, dose-dependent anti-inflammatory effects. nih.gov Treatment with the parent indazole compound resulted in a significant reduction in inflammation, with a maximum inhibition of 61.03% observed at a dose of 100 mg/kg. nih.gov The analogue 5-aminoindazole (B92378) showed even greater potency, achieving a maximum inhibition of 83.09% at the same dose. nih.gov

Table 1: Inhibition of Carrageenan-Induced Paw Edema by Indazole Derivatives

| Compound | Dose (mg/kg) | Maximum Inhibition (%) |

|---|---|---|

| Indazole | 100 | 61.03 |

| 5-aminoindazole | 100 | 83.09 |

The indazole scaffold is a prominent feature in a variety of compounds investigated for their anticancer and antitumor potential. jyoungpharm.org Derivatives of indazole have shown a broad spectrum of biological activities, including significant antitumor effects. jyoungpharm.org

Recent research has focused on the synthesis of novel copper(II) complexes incorporating 1-Benzyl-1H-indazol-3-ol, which have shown promise as anticancer agents. These metal-based complexes have been evaluated for their cytotoxicity against human breast cancer cells (MCF7), indicating a potential new avenue for cancer therapy.

Furthermore, a series of 1H-indazole-3-amine derivatives have been synthesized and assessed for their inhibitory activity against a panel of human cancer cell lines. jyoungpharm.org These studies have identified specific analogues with potent and selective activity. For instance, one compound, designated 6o, exhibited a strong inhibitory effect against the K562 chronic myeloid leukemia cell line, with a half-maximal inhibitory concentration (IC50) of 5.15 µM, while also demonstrating good selectivity over normal cells. jyoungpharm.org Another derivative, 5k, was found to be the most effective against the Hep-G2 hepatoma cell line, with an IC50 value of 3.32 µM. jyoungpharm.org

Table 2: Cytotoxic Activity of Indazole Analogues Against Human Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6o | K562 (Leukemia) | 5.15 |

| 5k | Hep-G2 (Hepatoma) | 3.32 |

Derivatives of this compound have been investigated for their potential in managing thrombosis through antiplatelet activity. The analogue YC-1, 1-Benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole, has served as a foundational compound in the development of novel antiplatelet agents. mdpi.com

A significant breakthrough in this area was the identification of ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) as the first non-peptide antagonist of protease-activated receptor 4 (PAR4). jyoungpharm.org PAR4 is a key receptor involved in platelet activation. Building on this discovery, subsequent structure-activity relationship (SAR) studies led to the synthesis of several new compounds with comparable or enhanced anti-PAR4 activity. jyoungpharm.org

Among these, ethyl 4-[1-(3-chlorobenzyl)-1H-indazol-3-yl]benzoate (compound 33) displayed the most potent inhibitory effect on PAR4-mediated platelet aggregation, ATP release, and P-selectin expression. jyoungpharm.org Another derivative, ethyl 4-(1-phenyl-1H-indazol-3-yl)benzoate (compound 83), was found to possess dual inhibitory effects, targeting both PAR4 and the formation of thromboxane (B8750289) from arachidonic acid. jyoungpharm.org Additionally, compound 58, an analogue of YC-1, was identified as a selective and potent inhibitor of PAR4-dependent platelet activation. mdpi.com

The indazole scaffold is recognized for its presence in molecules with a wide array of pharmacological properties, including antimicrobial effects. jyoungpharm.org Various substituted indazole derivatives have attracted significant attention for their diverse biological activities, which include antibacterial action. jyoungpharm.org While specific studies on the antimicrobial properties of this compound are not detailed, the general class of indazole compounds is considered a promising source for the discovery of new antibacterial agents.

Indazole derivatives have demonstrated notable analgesic (antinociceptive) properties, consistent with their anti-inflammatory effects. The indazole-based drug Benzydamine is used clinically not only as an anti-inflammatory agent but also as an analgesic. jyoungpharm.org Preclinical research has confirmed that indazole and its analogues, such as 5-aminoindazole and 6-nitroindazole, are effective at reducing the nociceptive response, particularly in inflammatory models of pain. mdpi.com This suggests that the analgesic effects are closely linked to the compounds' ability to modulate inflammatory pathways.

Immunomodulatory and Autoimmune Disease Treatment Potential

Research into this compound and its related structures has revealed notable anti-inflammatory activities, suggesting potential for immunomodulation. The parent compound, this compound, has demonstrated an ability to inhibit inflammation, a key process in many autoimmune diseases. biosynth.com The mechanism for this action may be linked to its capacity to inhibit the synthesis of prostaglandins, which are significant mediators in inflammatory pathways. biosynth.com

The broader class of indazole derivatives has been investigated for anti-inflammatory effects through various mechanisms. nih.gov Studies on different indazole compounds have shown that their anti-inflammatory action may involve the inhibition of cyclooxygenase-2 (COX-2), a reduction in pro-inflammatory cytokines like TNF-α, and interaction with reactive oxygen species. nih.gov For instance, the indazole derivative Bindarit is recognized for its anti-inflammatory properties, which it achieves by inhibiting the CCL2 receptor. nih.gov While these findings pertain to the broader indazole class, they underscore the therapeutic potential of these scaffolds in managing inflammatory and autoimmune conditions.

Cardioprotective and Vasodilatory Effects (e.g., pulmonary hypertension)

The therapeutic potential of indazole derivatives in cardiovascular diseases, particularly due to their vasodilatory effects, is an active area of research. A well-studied analogue, 3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole (YC-1), was developed specifically for treating circulatory disorders. nih.gov YC-1 is known to inhibit platelet aggregation and vascular contraction. nih.gov Its mechanism of action involves being a nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC). nih.gov

A study on human radial artery segments, which are often used as coronary bypass grafts and are prone to vasospasm, investigated the effects of YC-1. nih.govresearchgate.net The research found that YC-1 is a potent relaxant of the human radial artery. nih.gov Its vasorelaxant effects are attributed to the stimulation of sGC and Ca2+-sensitive K+ channels. nih.gov Another derivative, 1-benzyl-3-(3-dimethylaminopropoxy)indazole, has been identified as an even more potent activator of sGC than YC-1. sci-hub.se These findings highlight the potential of the 1-benzyl-indazole scaffold in developing treatments for conditions like pulmonary hypertension where vasodilation is a key therapeutic goal.

Neuroprotective Applications and CNS Activity

While the broader indazole scaffold is present in molecules being investigated for neurodegenerative disorders, specific neuroprotective data for this compound is not extensively documented in current literature. However, the therapeutic promise of related structures is noteworthy. For example, the analogue 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1) is among pyrazoline-containing molecules that have entered phase II clinical trials for various conditions. acs.org

The indole (B1671886) scaffold, a bioisostere of indazole, is considered a key pharmacophore in the development of agents for neurodegenerative diseases due to its documented neuroprotective, anti-inflammatory, and antioxidant activities. nih.govnih.gov Compounds incorporating the indazole ring are being explored for activity against targets relevant to Alzheimer's disease and other CNS disorders. nih.gov The selective inhibition of the serotonin (B10506) 6 (5-HT) receptor by an indazole-containing compound for the potential treatment of neurodegenerative disorders illustrates the scaffold's relevance in this therapeutic area. nih.gov

Potential in Metabolic Disorder Treatment (e.g., triglycerides, cholesterol, glucose)

Indazole derivatives have shown promise for beneficial effects against metabolic diseases. nih.gov The indazole nucleus is found in synthetic compounds that exhibit a range of pharmacological properties, including antihyperlipidemic and anti-obesity activities. nih.gov Although direct clinical data on this compound for metabolic disorders is limited, the potential of the broader class of indazole derivatives is recognized. Research into related scaffolds has led to the discovery of agonists for receptors involved in metabolic regulation, pointing to a potential avenue for future drug development in this area.

Antispermatogenic Activity

A significant area of investigation for analogues of this compound is their potent antispermatogenic activity. Structure-activity relationship studies have shown that 1-benzyl-1H-indazole-3-carboxylic acid derivatives, particularly those with halogen substitutions on the benzyl (B1604629) ring, are effective at inhibiting spermatogenesis. nih.govacs.org

Histological examination in rat models revealed that active derivatives cause disorganization of the seminiferous tubules, primarily characterized by the lesion and loss of spermatocytes and spermatids. nih.gov Notably, the spermatogonia and interstitial tissue generally appear normal. nih.gov This selective activity has positioned these compounds as subjects of interest for male contraceptive development. acs.org For example, Lonidamine, an indazole carboxylic acid derivative, has been shown to be an effective and reversible antispermatogenic agent. oup.com Another potent analogue, Gamendazole, is suggested to act primarily on Sertoli cells. oup.com

| Compound Derivative | Observed Activity | Reference |

|---|---|---|

| 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid | Potent antispermatogenic activity | nih.govacs.org |

| 1-(2,4-dibromobenzyl)-1H-indazole-3-carboxylic acid | Potent antispermatogenic activity | nih.govacs.org |

| 1-(4-chloro-2-methylbenzyl)-1H-indazole-3-carboxylic acid | Potent antispermatogenic activity | nih.govacs.org |

| Glycerol esters of halogenated 1-benzylindazole-3-carboxylic acids | Potent antispermatogenic activity | nih.gov |

In Vitro and In Vivo Biological Evaluation Methodologies

Cell-Based Assays for Target Engagement and Pathway Modulation

The biological evaluation of this compound and its analogues relies heavily on a variety of in vitro cell-based assays to determine their mechanism of action, cellular potency, and effects on specific signaling pathways. These assays are crucial for confirming that a compound interacts with its intended molecular target within the complex environment of a living cell.

Target engagement assays, for instance, are designed to measure the binding of a compound to its target protein in intact cells. reactionbiology.com Techniques like the NanoBRET™ intracellular target engagement assay can quantify the apparent affinity of a test compound by observing its competitive displacement of a tracer molecule bound to a luciferase-fused target protein. reactionbiology.com Another common approach is the cellular thermal shift assay (CETSA), where target engagement is measured by the compound's ability to increase the thermal stability of its target protein. youtube.com Such assays provide critical information on a compound's cell permeability and its potency in a physiological context. youtube.com

Radioligand Binding Assays for Receptor Affinity

Radioligand binding assays are a fundamental technique in pharmacology used to quantify the interaction between a ligand and a receptor. nih.govgiffordbioscience.com These assays utilize a radioactively labeled ligand (radioligand) to measure its binding to a specific target receptor. revvity.comcreative-bioarray.com By measuring the amount of radioactivity bound to the receptor preparation (e.g., cell membranes, tissue homogenates), researchers can determine key parameters of the ligand-receptor interaction. nih.govcreative-bioarray.com Two primary types of assays are saturation and competition assays. Saturation experiments involve incubating the receptor preparation with increasing concentrations of a radioligand to determine the receptor density (Bmax) and the radioligand's equilibrium dissociation constant (Kd), which is a measure of affinity. giffordbioscience.comcreative-bioarray.com Competition assays are used to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled test compound by measuring its ability to displace a known radioligand from its receptor. nih.govgiffordbioscience.com

While direct radioligand binding data for this compound is not extensively documented in publicly available literature, studies on its bioactive analogues have revealed specific molecular targets and affinities. Research into these related compounds provides insight into the potential therapeutic targets for this class of molecules.

For instance, ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) was identified as the first non-peptide antagonist for Protease-Activated Receptor 4 (PAR4), a key receptor involved in platelet activation. nih.govmdpi.com In competitive binding studies, YD-3 was shown to inhibit PAR4-agonist-induced human platelet aggregation with an IC50 value of 0.13 μM, indicating a high affinity for the receptor. mdpi.com Another analogue, 1-benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole (YC-1), and its derivatives have been identified as potent activators of soluble guanylate cyclase (sGC) and inhibitors of phosphodiesterase 5 (PDE5), enzymes crucial to the nitric oxide signaling pathway that regulates vascular tone and platelet function. nih.gov

| Analogue Compound | Molecular Target | Assay Finding | Reference |

|---|---|---|---|

| Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) | Protease-Activated Receptor 4 (PAR4) | Selective antagonist with an IC50 of 0.13 μM for inhibiting PAR4-induced platelet aggregation. | nih.govmdpi.com |

| 1-Benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole (YC-1) | Soluble Guanylate Cyclase (sGC) | Identified as a potent activator. | nih.gov |

| 1-Benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole (YC-1) | Phosphodiesterase 5 (PDE5) | Identified as a potent inhibitor. | nih.gov |

Functional Assays on Isolated Tissues (e.g., aortic rings, platelets)

Functional assays on isolated tissues are critical for determining the physiological or pathophysiological effects of a compound on a specific biological system ex vivo. These experiments bridge the gap between molecular binding affinity and in vivo efficacy by assessing the functional response of an organ or tissue to a substance. Common preparations include vascular segments like aortic rings to study vasodilation or vasoconstriction, and isolated blood components like platelets to investigate aggregation. mdpi.com

Analogues of this compound have demonstrated significant activity in functional assays on isolated human platelets and rat aortic rings.

Effects on Platelets: Studies have focused on the antiplatelet activity of this class of compounds. Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) and its derivatives have been extensively evaluated for their ability to inhibit platelet function. YD-3 was found to be a selective antagonist of PAR4, a receptor that triggers prolonged signaling required for stable thrombus formation. nih.govnih.gov In functional assays using washed human platelets, YD-3 and its more potent derivative, ethyl 4-[1-(3-chlorobenzyl)-1H-indazol-3-yl]benzoate (compound 33), effectively inhibited PAR4-mediated platelet aggregation, ATP release, and P-selectin expression. nih.gov Another derivative, ethyl 4-(1-phenyl-1H-indazol-3-yl)benzoate (compound 83), was shown to have a dual inhibitory effect, targeting both PAR4 and the formation of thromboxane from arachidonic acid. nih.gov Similarly, 1-benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole (YC-1) and its analogues also exhibit antiplatelet activity, functioning as potent inhibitors of platelet aggregation. nih.gov

Effects on Aortic Rings: The vasorelaxant properties of these compounds have been investigated using isolated rat aortic rings. In one study, YC-1 induced a concentration-dependent relaxation in endothelium-free rat aortic rings that had been pre-contracted with phenylephrine, with an EC50 of 1.9 μM. researchgate.net This indicates a direct effect on the vascular smooth muscle.

| Analogue Compound | Isolated Tissue | Functional Effect | Reference |

|---|---|---|---|

| Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) | Human Platelets | Inhibited PAR4-mediated platelet aggregation, ATP release, and P-selectin expression. | nih.gov |

| Ethyl 4-[1-(3-chlorobenzyl)-1H-indazol-3-yl]benzoate | Human Platelets | Showed potent inhibitory effect on PAR4-mediated platelet functions. | nih.gov |

| 1-Benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole (YC-1) | Human Platelets | Inhibited platelet aggregation. | nih.gov |

| 1-Benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole (YC-1) | Rat Aortic Rings | Induced concentration-dependent vasorelaxation (EC50 = 1.9 μM). | researchgate.net |

Animal Models for Disease Pathologies and Efficacy Assessment

Animal models are indispensable for evaluating the therapeutic efficacy and potential of new chemical entities in a complex biological system that mimics human disease pathologies. For the indazole class of compounds, the analogue Bendazac has been assessed in various animal models, particularly for ophthalmic conditions.

Myopia Progression Models: The efficacy of Bendazac has been evaluated in experimental guinea pig models of myopia, a prevalent refractive error. nih.govnih.gov Two common models were used: form-deprivation myopia (FDM), induced by wearing an occluder, and lens-induced myopia (LIM), induced by wearing a negative diopter lens. nih.govnih.gov In both models, treatment with Bendazac significantly suppressed the development of myopia. nih.gov After two weeks of treatment in the FDM model, the induced myopic refractive error was 30.1% lower in the Bendazac-treated group compared to the vehicle-treated control group. nih.govresearchgate.net This inhibition of myopia progression was accompanied by a significant reduction in the associated increases in vitreous chamber depth (VCD) and axial length (AL). nih.govresearchgate.net Furthermore, Bendazac was found to inhibit the choroidal thinning associated with induced myopia, without affecting the choroid during normal eye growth. nih.gov These findings suggest that Bendazac, the active component of the tested Bendazac L-lysine formulation, is a viable candidate for controlling myopia. nih.govnih.gov

Retinal Damage Model: Bendazac has also been studied for its protective effects against retinal damage induced by intense light in rats. nih.govnactem.ac.uk This model is relevant to conditions like retinitis pigmentosa and macular degeneration, where light exposure can be a contributing factor. nih.gov In the study, rats were pretreated with Bendazac L-lysine salt before being exposed to intense green filtered light for one hour. nih.gov Retinal damage was assessed 14 days later using a severity score from 0 to 5. The control animals had a mean damage score of 2.23, whereas Bendazac-treated rats showed a dose-related and statistically significant reduction in retinal damage, with mean scores of 1.72, 1.54, and 1.40. nih.gov This demonstrates a protective effect of Bendazac on the retina. nih.govnactem.ac.uk

| Analogue Compound | Animal Model | Disease Pathology | Key Efficacy Findings | Reference |

|---|---|---|---|---|

| Bendazac | Guinea Pig | Form-Deprivation Myopia (FDM) & Lens-Induced Myopia (LIM) | Significantly suppressed myopia development. Reduced myopic refractive error by 30.1% in FDM model. Inhibited increases in axial length and vitreous chamber depth. Prevented myopia-induced choroidal thinning. | nih.govnih.govresearchgate.net |

| Bendazac | Rat | Intense Light-Induced Retinal Damage | Provided a dose-dependent, statistically significant reduction in retinal damage scores compared to controls (e.g., 1.40 vs. 2.23). | nih.govnactem.ac.uk |

Computational and Theoretical Studies of 1 Benzyl 3 Hydroxy 1h Indazole

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein. While specific molecular docking studies for 1-Benzyl-3-hydroxy-1H-indazole are not extensively documented in publicly available literature, research on closely related indazole derivatives provides significant insights into their potential as inhibitors for various protein targets.

For instance, a recent study focused on the synthesis and molecular docking of novel N-alkylated indazole derivatives with a 3-carboxamide substitution. These compounds were evaluated for their binding affinity with the renal cancer receptor (PDB: 6FEW). The analysis revealed that certain derivatives exhibited high binding energies, indicating a strong interaction with the receptor. This suggests that the indazole scaffold, a core component of this compound, can serve as a promising framework for designing potent enzyme inhibitors. rsc.orgnih.gov

Another study on 1H-indazole analogs as anti-inflammatory agents involved docking with the Cyclooxygenase-2 (COX-2) enzyme (PDB: 3NT1). The results showed that compounds with specific substitutions, such as difluorophenyl and 4-methoxyphenyl (B3050149) groups, displayed significant binding energies, with the most potent analog exhibiting a binding energy of -9.11 kcal/mol. researchgate.netscispace.com This highlights the potential of the indazole core to interact favorably with the active site of inflammatory enzymes.

Furthermore, molecular docking simulations of indazole derivatives as Hypoxia-inducible factor (HIF)-1α inhibitors have been performed. The most potent compound in the series demonstrated a strong binding efficiency within the active site of the HIF-1α protein, suggesting that indazole-based compounds could be developed as anticancer agents. nih.gov

While these studies are on derivatives, they collectively underscore the potential of the 1-benzyl-1H-indazole scaffold to engage in meaningful interactions with various biological targets. The benzyl (B1604629) group at the N1 position and the hydroxyl group at the C3 position of this compound would likely play a crucial role in defining its specific binding profile to a given protein.

Table 1: Molecular Docking Data for Representative Indazole Derivatives

| Derivative | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|---|

| 1H-indazole analog with difluorophenyl group | Cyclooxygenase-2 (COX-2) (3NT1) | -9.11 | Phe381, Leu352, Val523, Val116 |

| 1H-indazole analog with para-toulene group | Cyclooxygenase-2 (COX-2) (3NT1) | -8.80 | Not specified |

| 1H-indazole analog with 4-methoxyphenyl group | Cyclooxygenase-2 (COX-2) (3NT1) | -8.46 | Not specified |

Note: This table presents data for indazole derivatives to illustrate the potential of the scaffold, as specific data for this compound is not available.

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules. These calculations can provide valuable information on parameters such as the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).

A DFT study on novel indazole derivatives, using the B3LYP/6-311+ level of theory, was conducted to analyze their physicochemical properties. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller energy gap implies a higher reactivity. The study revealed that certain 3-carboxamide indazole derivatives possessed a substantial HOMO-LUMO energy gap, suggesting their stability. rsc.org

In a theoretical investigation of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, a related benzyl-containing compound, DFT calculations were performed at the B3LYP/6-31G+(d,p) level. The calculated HOMO and LUMO energies were -0.26751 eV and -0.18094 eV, respectively, resulting in a small energy gap of -0.08657 eV. This low energy gap is indicative of high chemical reactivity and biological activity. nih.gov The Molecular Electrostatic Potential (MEP) analysis of this compound identified the electron-rich regions (negative potential) around electronegative atoms and electron-poor regions (positive potential) around hydrogen atoms, which are crucial for understanding intermolecular interactions. nih.gov

For the parent indazole molecule, DFT calculations have been used to explore the tautomeric equilibrium between the 1H- and 2H-forms. These studies have shown that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer. beilstein-journals.org This is a fundamental aspect of indazole chemistry that influences its substitution patterns and biological activity.

Although specific quantum chemical data for this compound is not readily found, based on studies of analogous structures, it can be inferred that the benzyl and hydroxyl groups will significantly influence its electronic properties. The electron-donating nature of the hydroxyl group and the aromatic system of the benzyl group would modulate the electron density distribution across the indazole ring, thereby affecting its reactivity and interaction with biological macromolecules.

Table 2: Calculated Electronic Properties for a Related Benzyl Derivative

| Parameter | Value |

|---|---|

| HOMO Energy | -0.26751 eV |

| LUMO Energy | -0.18094 eV |

| HOMO-LUMO Energy Gap | -0.08657 eV |

| Chemical Hardness (η) | 0.04 eV |

| Chemical Potential (μ) | -0.22 eV |

| Electrophilicity Index (ω) | 0.58 eV |

Note: Data from a study on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate is presented to provide an example of quantum chemical calculations on a related structure. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. Conformational analysis helps in identifying the stable three-dimensional arrangements of a molecule, while MD simulations provide insights into its flexibility and interactions with its environment, such as a solvent or a biological receptor.

Specific studies on the conformational analysis and molecular dynamics of this compound are scarce. However, research on other indazole derivatives provides a general understanding of the structural dynamics of this class of compounds. For instance, MD simulations have been employed to study the stability of indazole derivatives within the active site of protein targets. In a study of 1H-indazole analogs as COX-2 inhibitors, MD simulations indicated that a potent test compound remained relatively stable in the enzyme's active site. researchgate.netscispace.com

Similarly, in a study of indazole derivatives as HIF-1α inhibitors, the most potent compound was found to be quite stable in the active site of the HIF-1α protein during MD simulations. nih.gov These findings suggest that the indazole scaffold can provide a stable platform for designing inhibitors that can maintain their binding orientation over time.

A study on the conformational mobility of certain (N-benzyl-N-nitrosoamino)azoles, which share the benzyl-nitrogen linkage, utilized 1H NMR spectroscopy to investigate the hindered rotation around the N-N(O) bond and determine the ratio of E- and Z-forms. researchgate.net This highlights the importance of considering rotational barriers and conformational isomerism in benzyl-substituted nitrogen heterocycles.

For this compound, the key conformational flexibility would arise from the rotation around the single bond connecting the benzyl group to the indazole nitrogen and the bond connecting the hydroxyl group to the indazole ring. The preferred conformation would be influenced by steric and electronic factors, and understanding this is crucial for accurate molecular docking and for explaining its biological activity. MD simulations in an aqueous environment could also reveal the solvent's influence on its conformational preferences and the stability of intramolecular hydrogen bonds.

In Silico Prediction of Biological Activities and Pharmacokinetic Properties

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, as well as their potential biological activities. These predictions are valuable in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles or potential toxicity.

General studies on the drug-likeness of substituted indazoles have also been conducted. These studies typically evaluate parameters such as molecular weight, lipophilicity (logP), the number of hydrogen bond donors and acceptors, and the number of rotatable bonds, often in the context of Lipinski's rule of five. The results of such studies on various indazole derivatives have been reported as encouraging, suggesting that the indazole scaffold is a suitable starting point for the design of drug-like molecules. ijcrt.org